molecular formula C21H19NO6 B2548092 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 900272-30-2

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No. B2548092
M. Wt: 381.384
InChI Key: FYIRTWZTWUHQFV-GRSHGNNSSA-N
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Description

The compound “(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines has been established . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several functional groups. The benzofuran ring, in particular, is known to participate in a variety of reactions. For example, novel methods for constructing benzofuran rings have been discovered in recent years, including a unique free radical cyclization cascade .

Scientific Research Applications

Vasorelaxant Properties

A study on benzofuran-morpholinomethyl-pyrazoline hybrids, closely related to the compound , highlighted their significant vasodilatation properties. These compounds were synthesized and showed enhanced activity in inducing vasorelaxation in isolated thoracic aortic rings of rats, potentially indicating a route for the development of new vasorelaxant agents. This research underscores the potential of benzofuran derivatives in cardiovascular pharmacology (Hassan et al., 2014).

Antioxidant Effects

Another study explored the modification of ailanthoidol, a benzofuran-type neolignan, to enhance its antioxidant ability, demonstrating the potential of benzofuran derivatives in protecting DNA against oxidative damage. This research signifies the importance of structural modification in benzofuran compounds to boost their antioxidant efficacy, which could be relevant for the compound if similar modifications are applied (Zhao & Liu, 2012).

PET Probe Development

Research into the development of PET probes has also touched upon benzofuran derivatives. Specifically, a benzofuran compound was synthesized for potential imaging of the enzyme PIM1, illustrating the applicability of such compounds in diagnostic imaging and highlighting their potential in medical imaging technologies (Gao et al., 2013).

Luminescent Materials

Benzofuran derivatives have been studied for their electroluminescent properties, particularly in the context of organic light-emitting diodes (LEDs). This research underscores the potential of benzofuran compounds in developing new materials for electronics and photonics, suggesting avenues for the application of the compound in material science (Yu et al., 2003).

Antitumor Activity

Oxime ethers containing benzofuran units have been screened for their cytotoxicity against cancer cell lines, indicating the potential of benzofuran derivatives in cancer therapy. This emphasizes the role of structural features of benzofuran compounds in mediating their biological activities and suggests the compound could have applications in oncology (Kosmalski et al., 2022).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential applications, given the strong biological activities of benzofuran compounds .

properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c23-16-3-2-14-20(24)19(10-13-1-4-17-18(9-13)27-12-26-17)28-21(14)15(16)11-22-5-7-25-8-6-22/h1-4,9-10,23H,5-8,11-12H2/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIRTWZTWUHQFV-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

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